![molecular formula C19H15N3O5S2 B3010871 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate CAS No. 877650-67-4](/img/structure/B3010871.png)
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the thiadiazol group could potentially be introduced via a reaction with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis to produce a carboxylic acid and an alcohol . The thiadiazol group could potentially participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Insecticide Development
Methyl benzoate: , a related compound, has been studied for its potential as an environmentally safe insecticide . It’s effective against a range of agricultural, stored product, and urban insect pests. Given the structural similarity, the compound could be explored for similar insecticidal properties, possibly offering a new tool for integrated pest management.
Catalysis in Chemical Synthesis
The compound has potential applications in catalysis, particularly in the synthesis of methyl benzoate compounds . Solid acid catalysts have been used to catalyze reactions involving benzoic acids, and the compound could be a candidate for such catalytic processes, enhancing efficiency and selectivity in chemical synthesis.
Pharmaceutical Research
While not directly mentioned, compounds with similar structures have been evaluated for their anti-fibrotic activities . The compound could be synthesized and tested for potential pharmaceutical applications, including treatments for fibrotic diseases.
Organic Synthesis
The compound could be utilized in Nazarov cyclization reactions to synthesize new classes of tricyclic core embedded polyheterocycles . This is a valuable reaction in organic chemistry for constructing complex molecular architectures found in natural products.
Natural Product Synthesis
A related application is the synthesis of natural product analogs, such as the construction of a 6/6/5 tricyclic framework via tandem radical cyclization, which is a key structural motif in many natural compounds . The compound could serve as a precursor or intermediate in these synthetic pathways.
Spirocyclic Compound Synthesis
Finally, the compound could be involved in the synthesis of spirocyclic compounds , which are important in various chemical and pharmaceutical applications . The ability to form spiroacetals and other spiro-related structures makes it a valuable asset in synthetic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c23-14-8-13(26-9-15(14)27-17(25)12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-16(24)11-6-7-11/h1-5,8-9,11H,6-7,10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSUQGBKZBGHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate |
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